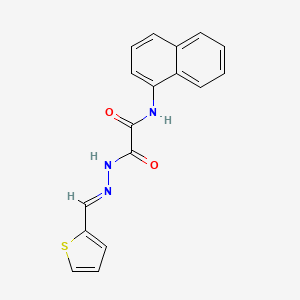

N-Naphthalen-1-yl-2-oxo-2-(N'-thiophen-2-ylmethylene-hydrazino)-acetamide

Description

This compound features a naphthalen-1-yl group linked to an acetamide core, with a hydrazino bridge connected to a thiophen-2-ylmethylene moiety. The structure combines aromatic diversity (naphthalene and thiophene) with a hydrazone functional group, which is often associated with biological activity, including antimicrobial and cytotoxic properties. The synthesis likely involves condensation of a naphthalen-1-yl acetohydrazide with thiophene-2-carbaldehyde, as seen in analogous hydrazone formations .

Properties

Molecular Formula |

C17H13N3O2S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-naphthalen-1-yl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |

InChI |

InChI=1S/C17H13N3O2S/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+ |

InChI Key |

RRMJEUKVCOVMFV-WOJGMQOQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CS3 |

Origin of Product |

United States |

Biological Activity

N-Naphthalen-1-yl-2-oxo-2-(N'-thiophen-2-ylmethylene-hydrazino)-acetamide is a complex organic compound that combines a naphthalene moiety, a hydrazine derivative, and a thiophene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is with a molecular weight of approximately 323.4 g/mol.

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with various biological targets, potentially modulating pathways involved in disease processes. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Activity

Studies have shown that the compound possesses notable antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research involving cell lines has indicated that this compound exhibits cytotoxic effects against various cancer types, including colon and breast cancer. The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Interaction with Biological Targets

The interaction studies focus on understanding how this compound binds to biological macromolecules such as proteins and DNA. Computational docking studies have revealed potential binding sites, indicating strong interactions with targets involved in cell proliferation and apoptosis regulation.

Case Studies

- Anticancer Efficacy : In vitro studies on HCT116 human colon cancer cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values around 5 µM .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed inhibition zones ranging from 15 mm to 30 mm, indicating strong antimicrobial activity compared to standard antibiotics .

Comparative Analysis

To provide context regarding its biological activity, the following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-Acetyl-naphthalenamine | Naphthalene derivative with an amine group | Antimicrobial | Simpler structure; lacks thiophene |

| 4-Thiophenecarboxaldehyde | Thiophene-based aldehyde | Antifungal | Focused on thiophene reactivity |

| 1-Hydrazinyl-naphthalene | Naphthalene with a hydrazine substituent | Anticancer | No acetamide functionality |

| N-Naphthalen-1-yl-2-oxo... | Combination of naphthalene, thiophene, and hydrazine | Antimicrobial, anticancer, anti-inflammatory | Diverse interactions and multi-target potential |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Hydrazino-Acetamide Derivatives

a) N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

- Core Structure: Similar hydrazino-acetamide backbone but substitutes naphthalen-1-yl with 4-methylphenyl.

- However, the absence of naphthalene may diminish π-π stacking interactions critical for binding to biological targets .

- Synthesis : Prepared via hydrazide-aldehyde condensation, analogous to the target compound’s route .

b) 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide

- Core Structure : Replaces thiophene with an indole ring.

- Impact : The indole’s electron-rich aromatic system and hydrogen-bonding capacity may enhance interactions with enzymes or receptors. This substitution could increase cytotoxicity compared to thiophene derivatives .

c) N-(3-Chloro-2-oxo-4-substituted azetidin-1-yl)-2-(naphthalen-1-yl)acetamide derivatives

- Core Structure: Azetidinone (β-lactam) ring instead of hydrazino-thiophene.

Physicochemical and Spectral Properties

- IR Spectroscopy: Target compound: Expected C=O (1670–1680 cm⁻¹), NH (3260–3300 cm⁻¹), and thiophene C-S (∼1250 cm⁻¹) stretches . ’s azetidinone: Additional C-Cl stretch at ~750 cm⁻¹ .

NMR Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.